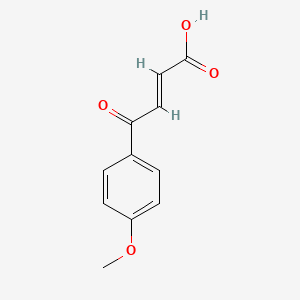

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

Description

The exact mass of the compound this compound is 206.05790880 g/mol and the complexity rating of the compound is 262. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYXBDHTBWLLL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417897 | |

| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-37-6, 5711-41-1 | |

| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5711-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(4-Methoxybenzoyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid

Foreword: The Strategic Importance of β-Aroylacrylic Acids

In the landscape of modern organic synthesis and drug discovery, the β-aroylacrylic acid scaffold represents a cornerstone for the construction of complex heterocyclic systems. These compounds, characterized by a conjugated system incorporating a carboxylic acid, a ketone, and a carbon-carbon double bond, are versatile precursors for a myriad of bioactive molecules. Among these, 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is of particular interest due to the electronic properties imparted by the electron-donating methoxy group, which influences its reactivity and potential biological activity. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic rationale, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible synthesis.

The Synthetic Blueprint: Friedel-Crafts Acylation of Anisole

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of anisole with maleic anhydride. This reaction is a classic example of electrophilic aromatic substitution, where the anisole ring acts as a nucleophile and attacks an electrophilic acylium ion generated in situ.

Mechanistic Insights: The "Why" Behind the "How"

The reaction proceeds through a well-understood, multi-step mechanism:

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the maleic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of a C-O bond, forming a highly reactive acylium ion. This electrophile is the key species that will be attacked by the aromatic ring.

-

Electrophilic Attack and Formation of the σ-Complex: The electron-rich anisole ring, activated by the electron-donating methoxy (-OCH₃) group, acts as a nucleophile and attacks the acylium ion. The methoxy group is an ortho, para-director. Due to steric hindrance from the bulky methoxy group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the Wheland or σ-complex.

-

Rearomatization: A weak base, such as the [AlCl₃(OH)]⁻ complex formed from traces of water or during workup, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the aluminum salt of the product.

-

Hydrolysis (Workup): The final product is liberated from its complex with aluminum chloride by the addition of water and acid. This step must be performed carefully at low temperatures to prevent unwanted side reactions.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory-scale synthesis and emphasizes safety and reproducibility.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| Anisole | 108.14 | 21.6 g (21.8 mL) | 0.20 | Reagent grade, dry |

| Maleic Anhydride | 98.06 | 19.6 g | 0.20 | Reagent grade, finely powdered |

| Anhydrous Aluminum Chloride | 133.34 | 58.7 g | 0.44 | Finely powdered, handle in a fume hood |

| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous, reaction solvent |

| Concentrated HCl | - | 50 mL | - | For workup |

| Ice | - | ~500 g | - | For workup |

| Water | - | As needed | - | For washing |

| Ethanol | - | As needed | - | For recrystallization |

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[1]

-

Maleic Anhydride: Corrosive to the skin and respiratory tract. May cause allergic reactions. Handle with appropriate personal protective equipment.[2][3][4]

-

Dichloromethane (DCM): A volatile and suspected carcinogen. Use in a well-ventilated fume hood.

-

The reaction is exothermic. Proper temperature control is crucial.

Detailed Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (58.7 g, 0.44 mol) and anhydrous dichloromethane (100 mL). Begin stirring to create a slurry. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: Prepare a solution of anisole (21.6 g, 0.20 mol) and maleic anhydride (19.6 g, 0.20 mol) in 100 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the anisole-maleic anhydride solution dropwise to the stirred AlCl₃ slurry over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture between 0-10 °C during the addition. A deep red-brown color will develop.[5]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Hydrolysis: Prepare a beaker with 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice-acid mixture. This step is highly exothermic and will release HCl gas; ensure it is performed in an efficient fume hood. The aluminum chloride complex will hydrolyze, and the product will precipitate.[6]

-

Isolation of Crude Product: Continue stirring the hydrolysis mixture for 30 minutes. The crude product will precipitate as a yellowish solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 100 mL portions of cold water to remove residual acids and inorganic salts.

Purification by Recrystallization

-

Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of this compound.

-

Procedure:

-

Transfer the crude solid to a suitably sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[7]

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[8]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven.

-

Expected Yield and Physical Properties

-

Yield: 60-75%

-

Appearance: Pale yellow to white crystalline solid

-

Melting Point: 134-138 °C

Product Characterization and Validation

Confirmation of the structure and purity of the synthesized this compound is essential. The following techniques are standard for this purpose.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ would be:

-

~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

-

~6.5-6.7 ppm (doublet, 1H): Olefinic proton adjacent to the carboxylic acid.

-

~7.0-7.1 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

-

~7.8-8.0 ppm (doublet, 1H): Olefinic proton adjacent to the carbonyl group.

-

~8.0-8.1 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.

-

~13.0 ppm (broad singlet, 1H): Carboxylic acid proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Expected chemical shifts (in ppm) would include:

-

~55-56 ppm: Methoxy carbon.

-

~114-115 ppm: Aromatic carbons ortho to the methoxy group.

-

~128-145 ppm: Olefinic and other aromatic carbons.

-

~166-168 ppm: Carboxylic acid carbonyl carbon.

-

~190-192 ppm: Ketone carbonyl carbon.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

-

~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1650-1670 cm⁻¹: C=O stretch of the α,β-unsaturated ketone.

-

~1600 cm⁻¹: C=C stretch of the aromatic ring and the alkene.

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

Applications in Research and Development

This compound is not merely a synthetic target but a valuable intermediate. Its polyfunctional nature allows it to be a precursor for a wide range of heterocyclic compounds, such as pyridazinones, pyrazoles, and oxazines, many of which are investigated for their potential pharmacological activities. The methoxy group can also serve as a handle for further chemical modification, enhancing its utility in the synthesis of complex molecular architectures for drug discovery and materials science.[9]

Conclusion

The Friedel-Crafts acylation of anisole with maleic anhydride provides a reliable and efficient route to this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. This guide provides the necessary technical details and theoretical grounding for researchers and scientists to confidently produce this important chemical building block.

References

- Bruker. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.

- Land of Chemistry. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Video]. YouTube.

- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

- Molgroup. (n.d.). Maleic anhydride - Safety Data Sheet.

- City University of New York. (n.d.). Purification by Recrystallization.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Semantic Scholar. (n.d.). Friedel-Crafts Acylation.

- Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Video]. YouTube.

- Halasz, I., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1447–1455. [Link]

- YPF Quimica. (n.d.). Maleic anhydride - Hazard Identification.

- Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride.

- ResearchGate. (n.d.). Crystallization and Purification.

- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. molgroupchemicals.com [molgroupchemicals.com]

- 3. quimica.ypf.com [quimica.ypf.com]

- 4. carlroth.com [carlroth.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

Executive Summary

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is a versatile α,β-unsaturated keto acid that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a methoxy-substituted aromatic ring, a conjugated enone system, and a terminal carboxylic acid, provides multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the pharmaceutical and chemical sciences. We will delve into the causality behind its reactivity and provide field-proven insights into its handling and utilization.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | [1] |

| CAS Number | 5711-41-1 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][3] |

| Molecular Weight | 206.19 g/mol | [3][4] |

| SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | [3] |

| InChIKey | WORYXBDHTBWLLL-VOTSOKGWSA-N | [1] |

Physicochemical Data

The physicochemical properties of this compound are largely governed by its constituent functional groups. The carboxylic acid moiety imparts polarity and the potential for hydrogen bonding, influencing its melting point and solubility. The planar aromatic ring and conjugated system contribute to its solid state.

| Property | Value | Notes |

| Appearance | Solid | [5] |

| Melting Point | 134 - 139 °C | The relatively high melting point is indicative of a stable crystal lattice structure facilitated by intermolecular hydrogen bonding and π-stacking.[1][2] |

| Solubility | Soluble in DMSO, EtOH. Limited solubility in water. | The polarity of the carboxylic acid allows for solubility in polar protic and aprotic solvents. Solubility in water is expected to be low due to the hydrophobic phenyl and backbone components. |

| Storage | Sealed in dry, room temperature conditions. | The compound should be stored in a cool, dry place to prevent hydration or reaction.[3][5] |

Synthesis and Mechanistic Insights

Understanding the synthesis of this compound is crucial for ensuring its purity and for designing derivatives. The most common and industrially scalable method is the Friedel-Crafts acylation of anisole with maleic anhydride.

Standard Synthetic Protocol: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction leverages the electron-rich nature of the anisole ring, which is activated by the electron-donating methoxy group, to react with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol:

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (connected to a trap for HCl gas) is charged with anhydrous aluminum chloride and a suitable solvent like chlorobenzene.[6] The choice of solvent is critical; solvents like nitrobenzene or dichloroethane can also be used, but chlorobenzene offers a good balance of safety and reactivity.[6][7]

-

Reagent Addition: A solution of anisole and maleic anhydride in the same solvent is added dropwise to the stirred suspension of AlCl₃ at a controlled temperature, typically below 10°C, to manage the exothermic reaction.[6]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.

-

Purification: The crude solid is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanistic Causality

The regioselectivity of the acylation (occurring at the para-position to the methoxy group) is a direct consequence of the powerful ortho-, para-directing nature of the methoxy group. The lone pairs on the oxygen atom stabilize the arenium ion intermediate through resonance, particularly when the substitution occurs at the para position. Steric hindrance from the methoxy group disfavors substitution at the ortho position.

Diagram: Synthesis Workflow of this compound

Caption: Friedel-Crafts acylation synthesis pathway.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is defined by its three key functional regions: the carboxylic acid, the α,β-unsaturated ketone, and the electron-rich aromatic ring. This trifecta of reactivity makes it a highly valuable scaffold in medicinal chemistry.

-

Carboxylic Acid Group: This site can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functional groups to modulate pharmacokinetic properties like solubility and cell permeability.[8]

-

α,β-Unsaturated Ketone: This Michael acceptor system is susceptible to nucleophilic addition at the β-position. This reactivity is exploited to synthesize a wide range of heterocyclic compounds and to conjugate the molecule to biomolecules.

-

Aromatic Ring: The methoxy-activated ring can undergo further electrophilic substitution, although the deactivating effect of the aroyl group must be considered. The methoxy group itself can be cleaved to reveal a phenol, providing another handle for modification.

Derivatives of this core structure have been investigated for a variety of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Various amide and ester derivatives have shown moderate anti-inflammatory and analgesic properties in preclinical studies.[8][9][10]

-

Herbicidal Activity: Certain phenoxy acetate derivatives synthesized from related structures have demonstrated herbicidal activity.[11]

-

Selective Estrogen Receptor Modulators (SERMs): The core structure is related to scaffolds used in the synthesis of compounds targeting the estrogen receptor, with potential applications in cancer therapy.[12]

The compound serves as a building block for more complex molecular architectures, making it a staple in the synthesis libraries of drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13][14]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[15] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16]

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[15]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of significant exposure or if symptoms persist, seek medical attention.[14]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

References

- This compound - Achmem. (URL: )

- (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 5711-41-1 | Heterocyclics Products. (URL: )

- (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid - Stenutz. (URL: )

- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google P

- This compound synthesis - ChemicalBook. (URL: )

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072)

- Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)

- SAFETY D

- 4-[(2-Methylphenyl)methoxy]-4-oxobut-2-enoic acid - PubChem. (URL: [Link])

- Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives - ResearchG

- MSDS of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid - Capot Chemical. (URL: [Link])

- Compound 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid - Chemspace. (URL: [Link])

- Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/16982216/)

- Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid - PubMed. (URL: [Link])

- Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)

- Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)

- 4,4'-Dimethoxybenzophenone - NIST WebBook. (URL: [Link])

- 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. (URL: [Link])

- (E)-4-(methoxymethylperoxy)-4-oxobut-2-enoic acid - PubChem. (URL: [Link])

- Process for preparing 4-(4-biphenylyl)

- In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl)

- Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad. (URL: [Link])

Sources

- 1. (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid [stenutz.eu]

- 2. heterocyclics.com [heterocyclics.com]

- 3. achmem.com [achmem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CAS:20972-37-6 | ChemNorm [chem-norm.com]

- 6. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 7. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 20972-37-6 | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | Ambeed.com [ambeed.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

Spectroscopic Data for 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid (CAS No. 20972-37-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump. It offers a detailed interpretation of the compound's spectral characteristics, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized throughout, reflecting an approach centered on scientific integrity and practical, field-proven insights.

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes data from closely related structural analogues and foundational spectroscopic principles to provide a robust, predictive analysis. This approach empowers researchers to know what to look for, how to interpret it, and how to confirm the successful synthesis and purity of the target compound.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of chalcone, an α,β-unsaturated ketone. Its structure comprises a 4-methoxyphenyl group (anisole derivative) attached to a 4-oxobut-2-enoic acid backbone. This specific arrangement of functional groups—a ketone, a carboxylic acid, an alkene, and an aromatic ether—gives rise to a distinct and predictable spectroscopic fingerprint.

The primary method for its synthesis is the Friedel-Crafts acylation of anisole with maleic anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2][3]. Spectroscopic analysis is crucial to confirm that the acylation has occurred at the desired para position of the electron-donating methoxy group and that the but-2-enoic acid structure is intact.

Figure 1: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the connectivity and stereochemistry of the molecule. The spectrum is predicted to be clean and highly informative, with distinct signals for the aromatic, vinylic, and methoxy protons.

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~10.0 - 12.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal that can exchange with D₂O. Its chemical shift is concentration and solvent dependent. |

| ~7.95 | Doublet | 2H | Aromatic (H-3', H-5') | These protons are ortho to the electron-withdrawing carbonyl group, which deshields them significantly, shifting them downfield. They appear as a doublet due to coupling with their neighbors (H-2', H-6'). |

| ~7.40 | Doublet | 1H | Vinylic (-CO-CH =) | This vinylic proton is beta to the carbonyl group of the carboxylic acid and is deshielded. It is coupled to the other vinylic proton, resulting in a doublet. The large coupling constant (~15-16 Hz) is indicative of a trans (E) configuration. |

| ~7.00 | Doublet | 2H | Aromatic (H-2', H-6') | These protons are ortho to the electron-donating methoxy group, which shields them, shifting them upfield relative to the other aromatic protons. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.80 | Doublet | 1H | Vinylic (=CH -COOH) | This vinylic proton is alpha to the carbonyl of the carboxylic acid. It is coupled to the other vinylic proton, appearing as a doublet with a characteristic trans coupling constant. |

| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) | The three equivalent protons of the methoxy group are shielded by the oxygen atom and are not coupled to any other protons, hence they appear as a sharp singlet. |

Table 1: Predicted ¹H NMR assignments for this compound in a solvent like DMSO-d₆.

Figure 2: Key ¹H NMR correlations and expected chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

-

Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and determine their multiplicities and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon environments in the molecule, confirming the presence of all 11 carbon atoms and their functional group types.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~192.0 | Ketone C=O | The ketone carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and its conjugation with the aromatic ring. |

| ~167.0 | Carboxylic C=O | The carboxylic acid carbonyl is also deshielded, but typically appears slightly upfield from a ketone. |

| ~164.0 | C-4' (Aromatic) | This is a quaternary carbon attached to the electron-donating methoxy group, leading to a significant downfield shift. |

| ~142.0 | C-β (Vinylic) | The vinylic carbon beta to the carboxylic acid carbonyl is deshielded. |

| ~131.0 | C-3', C-5' (Aromatic) | These aromatic carbons are ortho to the carbonyl group and appear downfield. |

| ~129.0 | C-1' (Aromatic) | This quaternary carbon is attached to the keto-butenoic acid chain. |

| ~128.0 | C-α (Vinylic) | The vinylic carbon alpha to the carboxylic acid carbonyl. |

| ~114.0 | C-2', C-6' (Aromatic) | These aromatic carbons are ortho to the electron-donating methoxy group and are consequently shielded, appearing upfield. |

| ~55.5 | Methoxy -OCH₃ | The carbon of the methoxy group is shielded by the attached oxygen and appears in the typical region for sp³ carbons bonded to an electronegative atom. |

Table 2: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This is a longer experiment, often requiring several hundred to a few thousand scans. A larger pulse angle (e.g., 60°) and a short relaxation delay (2 seconds) are typical.

-

Data Processing & Analysis: Process the FID similarly to the proton spectrum. Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Identify the number of unique carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the carbonyl groups and the carbon-carbon double bonds.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| ~3200 - 2500 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a very broad absorption due to strong hydrogen bonding. |

| ~1710 | Strong | C=O stretch (Acid) | The carbonyl of the carboxylic acid. Conjugation with the C=C double bond lowers its frequency slightly from a typical saturated acid (~1725 cm⁻¹). |

| ~1675 | Strong | C=O stretch (Ketone) | The α,β-unsaturated ketone carbonyl. Conjugation with both the aromatic ring and the double bond significantly lowers its frequency from a simple alkyl ketone (~1715 cm⁻¹).[4] |

| ~1605 | Medium | C=C stretch (Vinylic) | The stretching vibration of the carbon-carbon double bond in the butenoic acid chain. |

| ~1595, ~1510 | Medium | C=C stretch (Aromatic) | These characteristic absorptions correspond to the stretching vibrations within the aromatic ring. |

| ~1260 | Strong | C-O stretch (Ether) | The asymmetric C-O-C stretch of the aryl ether (methoxy group) is typically a strong and prominent band. |

| ~980 | Medium | =C-H bend | An out-of-plane bending vibration for a trans-disubstituted alkene is expected in this region and is a good indicator of the (E)-stereochemistry. |

Table 3: Predicted major IR absorption bands.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Analysis: The background is automatically subtracted by the instrument software. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 207. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 205.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the molecular ion would reveal characteristic losses. Phenolic acids and related compounds commonly undergo decarboxylation[5].

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 161 (from [M-H]⁻).

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid radical.

-

Acylium Ion: A major fragment corresponding to the 4-methoxybenzoyl cation at m/z 135 is expected from cleavage at the C-C bond alpha to the ketone. This is a very stable and often abundant ion for this type of structure.

-

Figure 3: Predicted key fragmentation pathways in ESI-MS.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to ensure sample purity. A C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is a standard starting point.

-

Mass Spectrometry: Infuse the sample directly or introduce it from the LC into an ESI source.

-

Acquisition: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the molecular ion. Then, perform a product ion scan (MS/MS) on the isolated molecular ion to observe its fragmentation pattern.

-

Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.

References

- Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives.

- ResearchGate. (n.d.). Spectroscopic Evaluation of Chalcone Derivatives and their Zinc Metal Complexes.

- MDPI. (2021). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one.

- ResearchGate. (2012). Spectroscopic Investigation of Some Chalcones.

- Course Hero. (2006). Friedel-Crafts Acylation of Anisole.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with respect to acid anhydride....

- MDPI. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. researchgate.net [researchgate.net]

- 4. (E)-4-{2-[2-(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoic acid | 314765-36-1 [chemicalbook.com]

- 5. (E)-2-Butenoic acid isobutyl ester(73545-15-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

Foreword

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide focuses on 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, a molecule of interest within the broader class of chalcones and α,β-unsaturated carboxylic acids. While direct and extensive research on this specific compound is emerging, its structural motifs suggest a rich pharmacological landscape. This document serves as an in-depth technical guide, synthesizing the predicted biological activities based on established principles of medicinal chemistry and providing a comprehensive framework for its experimental validation. We will delve into its potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, underpinned by detailed experimental protocols and mechanistic insights derived from analogous compounds.

Compound Profile: this compound

Chemical Structure:

-

IUPAC Name: (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

-

Molecular Formula: C₁₁H₁₀O₄

-

Molecular Weight: 206.19 g/mol

-

CAS Number: 20972-37-6

The structure of this compound is characterized by a methoxy-substituted phenyl ring, a ketone group, a conjugated double bond (an α,β-unsaturated system), and a carboxylic acid moiety. These features are pivotal in dictating its reactivity and potential biological interactions.

Predicted Biological Activities and Mechanistic Insights

The therapeutic potential of this compound can be inferred from the well-documented activities of the chalcone family and related α,β-unsaturated carbonyl compounds.[1][2] The presence of hydroxyl, methoxyl, and carboxyl groups on the chalcone scaffold has been shown to be promising for anti-inflammatory activity.[1]

Antimicrobial Activity

The thiophene nucleus, often incorporated into structures derived from butenoic acids, has been a key component in the development of novel antimicrobial agents. Thiophene derivatives have demonstrated notable antibacterial and antifungal properties. While direct studies on this compound are not extensively documented, its core structure serves as a valuable scaffold for the synthesis of more complex heterocyclic compounds with enhanced antimicrobial efficacy. For instance, novel thiophene derivatives synthesized from related starting materials have shown moderate to significant antimicrobial activity.

Antioxidant Activity

Chalcones and other phenolic compounds are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The methoxy group on the phenyl ring of this compound is an electron-donating group that can enhance the stability of the resulting radical after hydrogen donation, a key step in radical scavenging. The α,β-unsaturated carbonyl system also contributes to the molecule's ability to interact with and neutralize reactive oxygen species (ROS).

The antioxidant capacity of phenolic compounds can be evaluated through various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common.[3][4][5][6][7] The antioxidant activity of phenolic acids is influenced by the number and position of methoxyl and phenolic hydroxyl groups, as well as the nature of the carboxylic acid group.[8]

Anti-inflammatory Activity

Chalcone derivatives are known to possess significant anti-inflammatory properties by modulating various molecular targets.[1][2][9][10][11] A key mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[1][10]

The anti-inflammatory effects of many chalcones are mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[11] In lipopolysaccharide (LPS)-stimulated macrophages, NF-κB activation leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[12][13][14][15][16] The α,β-unsaturated carbonyl moiety in chalcones can act as a Michael acceptor, enabling covalent interaction with key signaling proteins in the NF-κB pathway, thereby inhibiting their function.

Diagram: Generalized NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: Potential inhibition of the NF-κB pathway by this compound.

Cytotoxic Activity

The α,β-unsaturated carbonyl system is a common feature in many anticancer agents.[17] This moiety can participate in Michael addition reactions with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This can lead to the inhibition of critical enzymes and transcription factors involved in cancer cell proliferation and survival.[17]

Unsaturated fatty acids and their derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[18][19][20][21] Studies on (E)-4-aryl-4-oxo-2-butenoic acid amides, which are structurally related to the topic compound, have demonstrated antiproliferative activity against HeLa (cervix carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia) cells.[22] It is plausible that this compound could exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa, a hypothesis that warrants experimental verification.[23][24][25][26]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of well-established in vitro assays are recommended.

Antimicrobial Activity Assessment

Workflow: Determination of Minimum Inhibitory Concentration (MIC)

Sources

- 1. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel chalcone derivatives as anti-inflammatory agents evaluated. [wisdomlib.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas" by Mavis Korankye [openprairie.sdstate.edu]

- 20. Polyunsaturated fatty acid-induced cytotoxicity against tumor cells and its relationship to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells [frontiersin.org]

- 22. (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cancer-Cell-Derived Hybrid Vesicles from MCF-7 and HeLa Cells for Dual-Homotypic Targeting of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid and Its Derivatives

Abstract

This technical guide offers an in-depth exploration of the synthetic methodologies for 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its structurally related derivatives. These compounds, built upon the chalcone framework, are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities.[1][2] This document provides a detailed examination of two primary synthetic strategies: the Friedel-Crafts acylation for the core acid structure and the versatile Claisen-Schmidt condensation for its broader class of derivatives. Furthermore, it details the subsequent conversion of these chalcone intermediates into pyrazoline heterocycles, a class of compounds with significant therapeutic potential.[3][4] The guide is designed for researchers, scientists, and professionals in drug development, providing not only step-by-step experimental protocols but also the underlying mechanistic principles and field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Chalcone Scaffold

The core structure of this compound is a chalcone, an α,β-unsaturated ketone motif characterized by two aromatic rings linked by a three-carbon enone system.[1] This structural class is a cornerstone in medicinal chemistry due to the reactive nature of the enone moiety, which can act as a Michael acceptor, and the vast potential for functionalization on both aromatic rings.[1] Derivatives of this scaffold are known to possess a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][5]

The synthesis of these molecules is efficient and adaptable, allowing for the creation of diverse chemical libraries essential for modern drug discovery. This guide will focus on the most robust and widely adopted methods for preparing the parent acid and its key derivatives, emphasizing the chemical logic behind each synthetic step.

Core Synthetic Strategies

Two principal and complementary routes provide access to the target compound and its derivatives: Friedel-Crafts acylation for direct synthesis of the butenoic acid core and the Claisen-Schmidt condensation for a more modular approach to a wide range of chalcone analogues.

Friedel-Crafts Acylation: A Direct Route to the Core Acid

The most direct method to synthesize the parent compound, this compound, is the Friedel-Crafts acylation of anisole (methoxybenzene) with maleic anhydride. This reaction is a classic example of electrophilic aromatic substitution, forming a carbon-carbon bond between the electron-rich anisole ring and an acyl group.[6]

Mechanism Deep Dive: The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of the maleic anhydride. This coordination polarizes the anhydride, generating a highly electrophilic acylium ion intermediate. The π-electron system of the anisole ring then attacks this electrophile. The methoxy group (-OCH₃) on anisole is a powerful ortho-, para-directing activator; due to steric hindrance, the substitution occurs predominantly at the para position.[7] The subsequent loss of a proton from the aromatic ring restores its aromaticity, yielding the final product after an aqueous workup to decompose the aluminum chloride complex. The use of a stoichiometric amount of AlCl₃ is crucial as it complexes with the product, preventing further reactions.[6]

Claisen-Schmidt Condensation: A Versatile Pathway to Derivatives

The Claisen-Schmidt condensation is the cornerstone for synthesizing the broader family of chalcone derivatives.[8] This base-catalyzed crossed aldol condensation involves the reaction of an aromatic ketone (e.g., 4-methoxyacetophenone) with an aromatic aldehyde.[9][10] Its versatility lies in the ability to independently vary the substituents on both the ketone and aldehyde, providing access to a vast chemical space.

Mechanism Deep Dive: The reaction is initiated by a base (commonly NaOH or KOH) abstracting an acidic α-hydrogen from the ketone (4-methoxyacetophenone) to form a resonance-stabilized enolate. This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone—the chalcone product.[9]

Derivatization: Synthesis of Biologically Active Pyrazolines

Chalcones are invaluable intermediates, most notably for the synthesis of five-membered nitrogen-containing heterocycles called pyrazolines.[3] These scaffolds are renowned for their wide-ranging pharmacological properties, including anticancer and anti-inflammatory activities.[4] The synthesis is a straightforward cyclocondensation reaction between a chalcone and a hydrazine derivative.[11]

Mechanism Deep Dive: The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine hydrate on the β-carbon of the chalcone's enone system (Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl intermediate yields the stable pyrazoline ring. The reaction is often catalyzed by a small amount of acid (like acetic acid) or base.[3][12]

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product purification, which are critical for ensuring the integrity of the experimental outcome.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a direct synthesis of the target acid.

Materials:

-

Anisole

-

Maleic Anhydride

-

Aluminum Chloride (anhydrous, powdered)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid

-

Ice

-

Water

Equipment:

-

Three-necked round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Reactant Setup: In a clean, dry three-necked flask equipped with a stirrer, add maleic anhydride (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Slowly add powdered anhydrous aluminum chloride (2.2 eq) to the stirred suspension. Causality Note: An excess of Lewis acid is required to catalyze the reaction and complex with the product.

-

Anisole Addition: Add anisole (1.0 eq) dropwise to the mixture over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complex and separates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

-

Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and melting point analysis.

Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is a standard and widely used method for chalcone synthesis.[13]

Materials:

-

4-Methoxyacetophenone (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Ethanol

-

Sodium Hydroxide (NaOH), 30-40% aqueous solution

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-methoxyacetophenone and the chosen aromatic aldehyde in ethanol.

-

Base Addition: Cool the flask in an ice bath and add the NaOH solution dropwise while stirring. Causality Note: The base acts as a catalyst to generate the enolate, the key nucleophile in this reaction.

-

Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The formation of a solid precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into a beaker of ice-cold water.

-

Neutralization: Slowly acidify the mixture with dilute HCl while stirring to precipitate the chalcone fully.

-

Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Purification: Dry the crude chalcone and recrystallize from ethanol to obtain the purified product.

-

Characterization: Verify the product's identity and purity via melting point, IR (presence of C=O and C=C-H signals), and NMR spectroscopy.

Protocol 3: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol details the cyclization of a chalcone with hydrazine hydrate.[3][14]

Materials:

-

Synthesized Chalcone (1.0 eq)

-

Hydrazine Hydrate (1.2 eq)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (15-20 mL).

-

Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.[3] Add a few drops of glacial acetic acid as a catalyst. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

-

Reaction: Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[3]

-

Monitoring: Monitor the disappearance of the chalcone starting material using TLC.[11]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

-

Filtration: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

-

Purification: Purify the crude pyrazoline derivative by recrystallization from ethanol.[3]

-

Characterization: Confirm the structure using ¹H-NMR (noting the characteristic signals for the CH and CH₂ protons of the pyrazoline ring) and mass spectrometry.[13]

Data Summary and Method Comparison

The choice of synthetic route depends on the specific target molecule. The Friedel-Crafts acylation is highly effective for the unsubstituted parent acid, while the Claisen-Schmidt condensation provides unparalleled flexibility for creating a library of derivatives.

| Feature | Friedel-Crafts Acylation | Claisen-Schmidt Condensation |

| Target Molecules | Core 4-aryl-4-oxobut-2-enoic acids | Diverse chalcone derivatives |

| Key Reactants | Arene (e.g., Anisole) + Anhydride | Aryl Ketone + Aryl Aldehyde |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Strong Base (e.g., NaOH, KOH) |

| Advantages | Direct, often high-yielding route to the core acid. | Highly versatile, modular, simple procedure. |

| Limitations | Requires stoichiometric, moisture-sensitive catalyst; limited to electron-rich arenes. | Dehydration step can sometimes be difficult; potential for self-condensation. |

| Typical Yield | 60-85%[7] | 60-95%[5] |

Conclusion

The synthesis of this compound and its derivatives is a well-established and highly adaptable field of organic chemistry. The Friedel-Crafts and Claisen-Schmidt reactions provide robust and reliable pathways to the core chalcone structures. The subsequent conversion of these intermediates into more complex heterocyclic systems, such as pyrazolines, opens the door to a vast array of compounds with significant potential in drug discovery and development. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this important class of molecules.

References

- Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.

- Zahid, M. A., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7051.

- Çelik, F., & Alp, M. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 9(3), 1540-1550.

- A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.). International Journal of Creative Research Thoughts.

- Kendre, M. M., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256.

- Shettar, A. K., et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Mapana Journal of Sciences, 18(2), 13-20.

- Patel, K. D., et al. (2024). Scheme 1: Synthesis of pyrazolines from the intermediate chalcones. ResearchGate.

- Student, N. (2006). Friedel-Crafts Acylation of Anisole.

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Journal of Drug Delivery and Therapeutics.

- Unusual In‐Situ Preorganization and Postoxidation Steps Observed in Diels‐Alder Reactions of Styrylcyclohexene Dienes. (n.d.). ResearchGate.

- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- SynArchive. (n.d.). Claisen-Schmidt Condensation.

- Wikipedia. (n.d.). Claisen–Schmidt condensation.

- Land of Chemistry. (2022, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube.

- L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation.

- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.

- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.

- Yadav, G. D., & Kulkarni, H. R. (2009). Friedel-Crafts acylation of anisole with propionic anhydride over mesoporous superacid catalyst UDCaT-5. ResearchGate.

- Friedel Crafts Acylation of Anisole With Modified Zeolites. (n.d.). ResearchGate.

- Syafitri, D. M., et al. (2022). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2022(3), M1447.

- Heterocyclics Inc. (n.d.). (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid.

Sources

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. journals.christuniversity.in [journals.christuniversity.in]

- 14. orientjchem.org [orientjchem.org]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Chalcone Derivatives

Abstract

Chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, represent a pivotal class of bioactive compounds with a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse mechanisms of action underlying the therapeutic potential of chalcone derivatives. We will dissect the molecular intricacies of their anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide is designed to bridge the gap between foundational knowledge and advanced application, elucidating the causality behind experimental choices and providing validated protocols to empower further research and development in this dynamic field.

Introduction: The Structural Significance and Therapeutic Promise of Chalcones

Chalcones are open-chain flavonoids ubiquitously found in edible plants, fruits, and vegetables.[1] Their core structure, consisting of two aromatic rings joined by an α,β-unsaturated ketone system, serves as a versatile scaffold for synthetic modification, allowing for the generation of a vast library of derivatives with enhanced potency and target specificity.[2][3] The ease of synthesis, primarily through the Claisen-Schmidt condensation, further contributes to their appeal as therapeutic candidates.[2] This guide will navigate the complex signaling pathways and molecular targets modulated by chalcone derivatives, providing a granular understanding of their therapeutic potential.

Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Chalcone derivatives have demonstrated significant potential in oncology by targeting multiple pathways involved in tumor progression and metastasis.[4] Their anticancer effects are not monolithic but rather a coordinated attack on various cellular processes essential for cancer cell survival and proliferation.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

2.1.1. The Intrinsic (Mitochondrial) Pathway

Many chalcone derivatives trigger apoptosis by increasing the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family.[5] For instance, certain chalcone-coumarin hybrids have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to increased mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytosol.[2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[2] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[2][5] Furthermore, some chalcones can induce the production of reactive oxygen species (ROS), which can also trigger the mitochondrial apoptosis pathway.[2][5]

2.1.2. The Extrinsic (Death Receptor) Pathway

Select chalcones can also initiate apoptosis through the extrinsic pathway. This involves the activation of death receptors on the cell surface, such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors. For example, the chalcone derivative cardamonin has been shown to increase the levels of Fas-associated death domain (FADD) and Fas, leading to the activation of caspase-8.[6] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway, creating a crosstalk between the two apoptotic routes.[6][7]

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division.[8][9] Several chalcone derivatives have been identified as potent inhibitors of tubulin polymerization.[8][10] They typically bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium between polymerization and depolymerization of microtubules.[9] This disruption leads to a destabilization of the microtubule network, which in turn activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[8][9] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[9]

| Chalcone Derivative | Target Cancer Cell Line | IC50 (Tubulin Polymerization) | GI50 (Cell Proliferation) | Reference |

| Chalcone-1,2,3-triazole hybrid | A549, HeLa, DU145, HepG2 | Not specified | 1.3–186.2 µM | [2] |

| Chalcone oxime derivative 43a | - | 1.6 µM | A549: 2.1 µM, HeLa: 3.5 µM, MCF-7: 3.6 µM | [8] |

| Thiazole-based chalcone 2e | - | 7.78 µM | Ovar-3: 1.55 µM, MDA-MB-468: 2.95 µM | [11] |

Anti-Angiogenesis: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[12][13] Chalcone derivatives have been shown to inhibit angiogenesis through various mechanisms, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[12][13] VEGF and its receptor (VEGFR) are key regulators of angiogenesis.[12] Some chalcones can inhibit the activity of VEGFR-2, the main signal-transducing receptor for VEGF in endothelial cells.[14] For instance, isoliquiritigenin has been shown to suppress breast cancer growth and neoangiogenesis by inhibiting the VEGF/VEGFR-2 signaling pathway.[14] Molecular docking studies have indicated that isoliquiritigenin can form stable hydrogen bonds and aromatic interactions within the ATP-binding region of VEGFR-2.[14] Other chalcones, such as butein, have been reported to attenuate VEGF and matrix metalloproteinase-9 (MMP-9) activities by suppressing NF-κB activity.[15]

Anti-inflammatory Mechanisms: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chalcone derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.[16][17]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[18] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Several chalcone derivatives, including xanthohumol and butein, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[2][18] They achieve this by directly inhibiting the activity of the IKK complex.[18] Some chalcones can also directly inhibit the binding of NF-κB to DNA.[18] Furthermore, certain chalcone derivatives can target the upstream components of the NF-κB pathway, such as the Toll-like receptor 4 (TLR4) complex.[19]

Modulation of Other Inflammatory Mediators

Chalcone derivatives can also inhibit the activity of other key enzymes and mediators involved in the inflammatory cascade. This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[4][20] Some chalcones have shown selective inhibition of COX-2, the inducible isoform of COX that is upregulated during inflammation.[21] Additionally, chalcones can suppress the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS) and reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[22][23]

Antimicrobial Mechanisms: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Chalcones have emerged as promising candidates with broad-spectrum activity against bacteria, fungi, and viruses.[3]

The antibacterial activity of chalcones is attributed to several mechanisms. They can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death. Some chalcone derivatives have been shown to inhibit bacterial enzymes that are essential for survival, such as DNA gyrase.[24][25] DNA gyrase is a validated target for antibacterial drugs, and molecular docking studies have shown that chalcones can interact with the enzymatic cavity of this enzyme.[24] Furthermore, some chalcones can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell, thereby overcoming drug resistance.[25] The presence of hydroxyl and methoxy groups on the aromatic rings often enhances the antibacterial potency of chalcones.[1][26]

Antioxidant Mechanisms: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Chalcones possess potent antioxidant properties, acting through both direct and indirect mechanisms.[27][28]

Direct Radical Scavenging

The phenolic hydroxyl groups present in many chalcone derivatives enable them to act as direct radical scavengers.[27][29] They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing them from damaging cellular components such as DNA, proteins, and lipids.[27] The antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating higher potency.[27]

Indirect Antioxidant Effects via the Nrf2-Keap1 Pathway